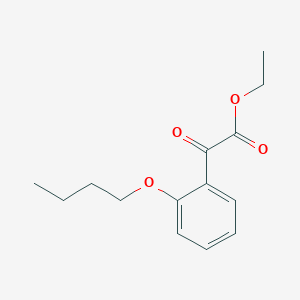

Ethyl 2-n-butoxybenzoylformate

Description

Properties

IUPAC Name |

ethyl 2-(2-butoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-5-10-18-12-9-7-6-8-11(12)13(15)14(16)17-4-2/h6-9H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSCTYOKCHITOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1C(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 2-n-Butoxybenzaldehyde to Benzoylformic Acid

The oxidation of 2-n-butoxybenzaldehyde to 2-n-butoxybenzoylformic acid is a critical precursor step. Two primary methodologies emerge from analogous syntheses:

TEMPO/BAIB-Mediated Oxidation

The biphasic 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO)/bis(acetoxy)iodobenzene (BAIB) system, demonstrated in the synthesis of glucopyranosyluronates, offers a mild and efficient route. In this approach:

-

Conditions : A mixture of dichloromethane (DCM) and water (2:1 v/v) at 0°C to room temperature.

-

Oxidizing Agent : BAIB (2.5 equiv) with catalytic TEMPO (0.2 equiv).

For 2-n-butoxybenzaldehyde, this method would likely proceed via oxidation of the aldehyde group to a carboxylic acid, followed by in situ esterification.

Traditional Oxidizing Agents

Alternative oxidants like potassium permanganate (KMnO) or chromium trioxide (CrO) are documented in methyl benzoylformate synthesis. For example:

Esterification of 2-n-Butoxybenzoylformic Acid

Esterification with ethanol can proceed via acid-catalyzed or base-mediated pathways.

Acid-Catalyzed Esterification

A one-pot method optimized for methyl benzoylformate provides a template:

-

Catalyst : Sulfuric acid (HSO, 1.5–2.5 equiv relative to nitrile).

-

Conditions : 40–90°C for 2–5 hours.

-

Molar Ratios :

Component Molar Ratio (Acid:Alcohol) Optimal Range Benzoylformic Acid 1:1.5–3 1:1.5–2 HSO 1:1.5–3.5 1:2–2.5

Adapting this to ethyl esterification would require substituting methanol with ethanol and adjusting stoichiometry to account for ethanol’s higher steric bulk.

Steglich Esterification

Optimization Parameters and Experimental Data

Catalytic Systems

Halogen-containing salts (e.g., NaCl, NaBr) enhance reaction rates in sulfuric acid-mediated esterification:

-

Optimal Catalyst Loading : 0.2–0.3 equiv relative to substrate.

-

Effect on Yield :

Catalyst (equiv) Yield (%) Purity (%) 0.1 89.1 93.1 0.15 92.1 95.3 0.3 90.5 94.5

Temperature and Reaction Time

-

Esterification Efficiency :

Temperature (°C) Time (h) Conversion (%) 60 2 85 80 2 92 90 2 90

Higher temperatures (>80°C) may promote decomposition, as observed in comparative trials.

Purification and Characterization

Workup Procedures

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-n-butoxybenzoylformate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The butoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are used for substitution reactions.

Major Products Formed

Oxidation: 2-n-butoxybenzoic acid

Reduction: 2-n-butoxybenzyl alcohol

Substitution: Various alkoxy-substituted benzoylformates

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-n-butoxybenzoylformate serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in several chemical reactions that are critical for drug development.

- Synthesis of Active Pharmaceutical Ingredients (APIs) : this compound is utilized in the synthesis of chiral intermediates, which are crucial for producing optically active drugs. For instance, it has been reported that this compound can be involved in the asymmetric synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen .

- Enantioselective Hydrogenation : Recent studies have explored the enantioselective hydrogenation of this compound using modified catalysts. This method enhances the production of specific enantiomers, which are often required for the efficacy and safety of pharmaceutical products .

Agricultural Applications

In agriculture, this compound is recognized for its role as a precursor in the synthesis of herbicides and pesticides.

- Herbicide Development : The compound is used in the synthesis of selective herbicides that target specific weed species while minimizing damage to crops. Its ability to form various derivatives makes it a versatile building block for developing new agrochemicals .

- Pesticide Formulations : this compound can also be incorporated into pesticide formulations, enhancing their effectiveness through improved solubility and stability in various environmental conditions .

Organic Synthesis

The versatility of this compound extends to organic synthesis, where it acts as a key reagent.

- Building Block for Complex Molecules : It is employed as a building block in the synthesis of complex organic molecules due to its reactive functional groups. This property allows chemists to introduce various substituents and modify molecular structures effectively .

- Aldol Reactions : this compound has been utilized in aldol reactions, which are fundamental processes in organic chemistry for forming carbon-carbon bonds. These reactions often yield high selectivity and efficiency when using this compound as a reactant .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- Study on Asymmetric Synthesis : A significant study demonstrated the efficacy of this compound in asymmetric aldol reactions using organic catalysts, achieving high yields and selectivity. This research underscores its potential in synthesizing complex pharmaceuticals with desired optical properties .

- Catalytic Processes : Research has shown that this compound can be effectively used in catalytic processes involving immobilized catalysts, enhancing reaction efficiency while providing a sustainable approach to organic synthesis .

Mechanism of Action

The mechanism of action of ethyl 2-n-butoxybenzoylformate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, it may interact with specific enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved vary depending on the specific use of the compound.

Comparison with Similar Compounds

Structural Analogues

Ethyl Palmitate

- Structure : A saturated fatty acid ester (C₁₈H₃₆O₂) with a long aliphatic chain.

- Comparison : Unlike Ethyl 2-n-butoxybenzoylformate, ethyl palmitate lacks aromaticity and functional complexity. It is primarily studied for its role in insect olfaction and pheromone systems .

Ethyl Acetate

- Structure : A simple ester (CH₃COOCH₂CH₃).

- Comparison: Ethyl acetate is a polar solvent with high volatility, widely used in extractions of bioactive compounds (e.g., clove and black pepper extracts) .

2-Ethylbutyl Chloroformate

- Structure : Contains a reactive chloroformate group (-OCOCl) and branched alkyl chain.

- Comparison : The chloroformate group enhances reactivity, enabling use in peptide synthesis or derivatization. This compound, with its stable ester and ether groups, is less reactive and may serve as a building block for specialty polymers or plasticizers .

Functional Analogues

Linalool and 2-Phenylethanol

- Comparison: These monoterpene alcohols are studied for their roles in insect attraction/repellency .

Physicochemical Properties (Hypothetical Analysis)

Biological Activity

Ethyl 2-n-butoxybenzoylformate is a compound with a complex structure that has garnered interest due to its potential biological activities. As an α-keto ester, it is characterized by the presence of carbonyl and ester functional groups, which are pivotal in various biochemical processes. This article explores the biological activity of this compound, focusing on its cytotoxicity, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features an ethyl group, a n-butoxy substituent, and a benzoylformate moiety, contributing to its unique reactivity and biological profile.

Cytotoxicity and Antiproliferative Effects

Recent studies have highlighted the cytotoxic properties of this compound against various cancer cell lines. For instance, research indicates that this compound exhibits significant antiproliferative activity in hepatocellular carcinoma (HCC) cell lines. The cytotoxicity was measured using the LDH release assay, demonstrating a dose-dependent reduction in cell viability.

- Table 1: Cytotoxic Effects on HCC Cell Lines

| Compound | Cell Line | TD50 (µM) | Viability (%) |

|---|---|---|---|

| This compound | HUH7 | 50 | < 30 |

| This compound | AKH12 | 50 | < 25 |

The biological activity of this compound is largely attributed to its ability to interfere with cellular processes. The carbonyl group in the compound is electrophilic, allowing it to form covalent bonds with nucleophilic sites in proteins. This interaction can disrupt normal cellular functions, leading to apoptosis in cancer cells.

Case Studies

- Study on Hepatocellular Carcinoma : A study published in MDPI found that this compound significantly reduced cell viability in HUH7 and AKH12 cell lines through induction of apoptosis. The mechanism involved increased reactive oxygen species (ROS) production, which triggered mitochondrial dysfunction and subsequent cell death .

- Antiviral Activity : Another investigation revealed that derivatives of ethyl benzoylformate exhibited antiviral properties against Herpes Simplex Virus type 1 (HSV-1). This suggests potential applications in antiviral drug development .

Synthesis and Biocatalysis

The synthesis of this compound can be achieved through various chemical methods, including the use of actinobacteria as biocatalysts. Marine-derived actinomycetes have been shown to effectively catalyze the reduction of α-keto esters to their corresponding alcohols with high enantiomeric excess . This biocatalytic approach not only enhances yield but also minimizes environmental impact compared to traditional synthetic methods.

- Table 2: Biocatalytic Reduction of α-Keto Esters

| Strain | Substrate | Conversion Ratio (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Micromonospora sp. NBRC107096 | Ethyl benzoylformate | >99 | >95 |

| Streptomyces tateyamensis | Ethyl 2-oxobutanoate | >98 | >90 |

Q & A

Q. What are the standard synthetic routes for Ethyl 2-n-butoxybenzoylformate?

this compound is synthesized via nucleophilic acyl substitution. A common method involves reacting 2-n-butoxybenzoyl chloride with ethyl formate in anhydrous dichloromethane or tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP) at 0–25°C. The reaction progress is monitored by thin-layer chromatography (TLC), and the product is purified via column chromatography. Structural validation employs H/C NMR and IR spectroscopy to confirm ester and ketone functionalities .

Q. How is the compound characterized for structural and purity analysis?

Key techniques include:

- NMR spectroscopy : H NMR identifies the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.2–4.4 ppm, quartet) and aromatic protons (δ 6.8–7.5 ppm). C NMR confirms the carbonyl (δ 165–175 ppm) and ester groups.

- Mass spectrometry (MS) : Determines molecular weight (e.g., [M+H] peak at 264.3 g/mol).

- High-performance liquid chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material) .

Q. What are its primary applications in organic synthesis?

The compound serves as a versatile intermediate:

- Cross-coupling reactions : Suzuki-Miyaura coupling to introduce aryl groups.

- Reduction/oxidation : Conversion to 2-n-butoxybenzyl alcohol or benzoic acid derivatives.

- Nucleophilic substitutions : Reactivity at the α-keto ester position enables functionalization with amines or thiols .

Q. What safety protocols are recommended for handling this compound?

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid inhalation; the compound may exhibit toxicity similar to chlorinated analogs (e.g., respiratory irritation).

- Store under inert gas (argon) due to potential hydrolytic instability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Employ Design of Experiments (DOE) to evaluate variables:

- Solvent polarity : THF vs. dichloromethane (affects reaction rate).

- Catalyst loading : 0.1–10 mol% DMAP.

- Temperature : 0°C (minimizes side reactions) vs. room temperature (accelerates kinetics). Statistical analysis (ANOVA) identifies significant factors. For example, higher DMAP concentrations (5–10 mol%) in THF improve yields by 15–20% .

Q. How do computational methods predict its reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculates electron density maps, highlighting electrophilic sites (e.g., α-keto carbon). Solvent effects are modeled via COSMO-RS, showing polar aprotic solvents stabilize transition states. Kinetic studies validate computational predictions by measuring rate constants under varying conditions (e.g., for amine nucleophiles) .

Q. How can contradictory bioactivity data across studies be resolved?

Q. What mechanistic insights explain its stability under physiological conditions?

Hydrolysis studies (pH 7.4 buffer, 37°C) track degradation via HPLC. The n-butoxy group’s steric hindrance slows esterase-mediated hydrolysis compared to smaller alkoxy analogs. Activation energy () calculations (Arrhenius plots) quantify stability differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.